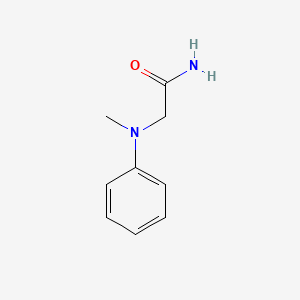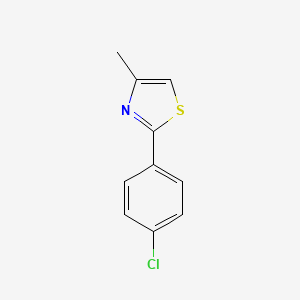![molecular formula C13H10N2OS2 B6615456 3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 451469-24-2](/img/structure/B6615456.png)
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, abbreviated as MSPT, is a novel small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound that is composed of a thiophene ring and a pyrimidine ring, and its structure is characterized by the presence of a sulfanylidene group. MSPT has been studied for its potential applications in the fields of organic synthesis, drug discovery, and materials science.
科学研究应用
MSPT has been studied for its potential applications in a variety of scientific fields. In organic synthesis, MSPT has been used as a building block for the synthesis of other heterocyclic compounds. In drug discovery, MSPT has been studied for its potential as an anti-cancer agent and as an inhibitor of the enzyme acetylcholinesterase. In materials science, MSPT has been studied for its potential as a non-linear optical material and as a semiconductor material.
作用机制
The mechanism of action of MSPT is not yet fully understood. However, studies have shown that MSPT can interact with several biological targets, including acetylcholinesterase, the enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with DNA, indicating that it may have anti-cancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MSPT have not yet been fully studied. However, studies have shown that MSPT can inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain and potentially lead to improved cognitive function. Additionally, MSPT has been shown to interact with DNA, suggesting that it may have anti-cancer activity.
实验室实验的优点和局限性
The advantages of using MSPT for lab experiments include its ease of synthesis and its potential applications in a variety of scientific fields. Additionally, MSPT is a relatively stable compound, which makes it suitable for use in lab experiments. However, there are some limitations to using MSPT in lab experiments. For example, the mechanism of action of MSPT is not yet fully understood, which can make it difficult to predict its effects in a laboratory setting. Additionally, the effects of MSPT on biochemical and physiological processes are not yet fully understood, which can make it difficult to assess its potential applications.
未来方向
The potential applications of MSPT are vast and varied. Further studies are needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies are needed to explore the potential of MSPT as an anti-cancer agent, an inhibitor of the enzyme acetylcholinesterase, and a non-linear optical material and semiconductor material. Finally, further studies are needed to explore the potential of MSPT as a building block for the synthesis of other heterocyclic compounds.
合成方法
MSPT can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride and 1,3-diaminopropane to form 4-methylphenylsulfonyl-1-methyl-3-aminopropane. This intermediate is then reacted with thiophene-2-carboxaldehyde to form MSPT. This synthesis method has been successfully used to produce MSPT in high yields.
属性
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-2-4-9(5-3-8)15-12(16)11-10(6-7-18-11)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFDCQMUBQXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)


![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)

